7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with bromophenyl and chlorophenyl groups
Mechanism of Action
Target of Action
The compound 7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is primarily targeted towards adenosine kinase (AK) . AK is a key intracellular enzyme that regulates intra- and extracellular concentrations of adenosine, an endogenous neuromodulator, antinociceptive, and anti-inflammatory autocoid .
Mode of Action
The compound acts as a potent inhibitor of AK . By inhibiting AK, it selectively increases adenosine concentrations at sites of tissue trauma, enhancing the analgesic and anti-inflammatory actions of adenosine . This interaction with its target results in the suppression of nociception and inflammation .
Biochemical Pathways
The compound affects the biochemical pathways related to pain and inflammation. By inhibiting AK, it increases the concentration of adenosine, which then interacts with adenosine receptors to reduce cellular excitability at sites of tissue injury and inflammation . This leads to downstream effects such as the suppression of nociception and inflammation .
Result of Action
The compound’s action results in significant antinociceptive (pain-relieving) and anti-inflammatory effects . It has been found to be effective in various pain models in rats, including carrageenan-induced thermal hyperalgesia, the formalin test of persistent pain, and models of nerve injury-induced and diabetic neuropathic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-bromobenzaldehyde with 4-chlorobenzylamine to form an intermediate Schiff base, which is then cyclized with 2-aminopyrimidine under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products
The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound. These products can have different physical and chemical properties, making them useful for diverse applications.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for developing new drugs with anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
Biological Research: It is used as a probe to study various biological processes and as a ligand in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Diaryl Pyrido[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Thieno[3,2-d]pyrimidine Derivatives: These compounds have a sulfur atom in place of the nitrogen in the pyrimidine ring and exhibit different biological activities.
Uniqueness
7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and drugs with tailored properties.
Properties
IUPAC Name |
7-(4-bromophenyl)-4-chloro-5-phenylpyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrClN3/c19-13-6-8-14(9-7-13)23-10-15(12-4-2-1-3-5-12)16-17(20)21-11-22-18(16)23/h1-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVKSCVVEBKSMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=C2C(=NC=N3)Cl)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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